4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796207
InChI: InChI=1S/C10H15IN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3
SMILES: CC1=C(C(=NN1C2CCCCO2)C)I
Molecular Formula: C10H15IN2O
Molecular Weight: 306.14 g/mol

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13796207

Molecular Formula: C10H15IN2O

Molecular Weight: 306.14 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole -

Specification

Molecular Formula C10H15IN2O
Molecular Weight 306.14 g/mol
IUPAC Name 4-iodo-3,5-dimethyl-1-(oxan-2-yl)pyrazole
Standard InChI InChI=1S/C10H15IN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3
Standard InChI Key ORJVGAFMQLKCKJ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2CCCCO2)C)I
Canonical SMILES CC1=C(C(=NN1C2CCCCO2)C)I

Introduction

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a complex heterocyclic compound featuring a pyrazole ring and a tetrahydropyran moiety. This compound is of significant interest in medicinal chemistry due to its potential as a building block for synthesizing biologically active molecules. The presence of an iodine atom at the 4-position of the pyrazole ring enhances its reactivity and biological properties, making it a valuable intermediate in various chemical reactions.

Synthesis Methods

The synthesis of 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the iodination of 3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole using iodine or iodine-containing reagents under controlled conditions. This process can be achieved through various halogenation and cyclization reactions.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its unique structure allows it to participate in various chemical reactions, making it useful for developing new therapeutic agents.

Chemical Reactions and Interactions

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo several chemical reactions, including nucleophilic substitution and cross-coupling reactions. These reactions are facilitated by the presence of the iodine atom, which acts as a leaving group.

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